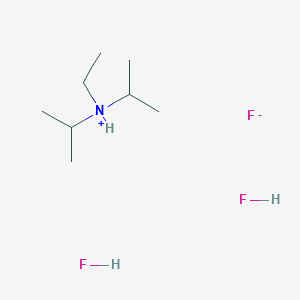

Diisopropylethylamine trihydrofluoride

Description

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRRXKJZYYBJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668257 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131600-43-6 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiisopropylamine tris(hydrofluoride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Versatile Fluorinating Agent and Hindered Base in Modern Organic Synthesis

Diisopropylethylamine trihydrofluoride, often abbreviated as DIPEA·3HF, is a salt of the sterically hindered amine N,N-diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410). This compound has emerged as a valuable and versatile reagent in organic chemistry, primarily utilized as a nucleophilic fluorinating agent and a non-nucleophilic base. Its application is particularly prominent in the synthesis of complex molecules within the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and lipophilicity of a compound.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its diverse applications in organic synthesis with a focus on experimental methodologies.

Core Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[4] It is soluble in many common organic solvents. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂₂F₃N | [5] |

| Molecular Weight | 189.26 g/mol | [5] |

| CAS Number | 131600-43-6 | [4] |

| Appearance | Colorless to light yellow transparent liquid | [4] |

| Boiling Point | 93-95 °C | [4] |

| Density | 0.965 g/mL at 25 °C | [4] |

| Flash Point | 113 °C | [4] |

| Main Content | ≥99% | [4] |

| Water Content | ≤0.3% | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of N,N-diisopropylethylamine with hydrogen fluoride.[3] This acid-base reaction results in the formation of the trihydrofluoride salt. Due to the hazardous nature of hydrogen fluoride, this synthesis requires specialized equipment and stringent safety precautions.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Hydrogen Fluoride (HF)

-

Dry organic solvent (e.g., diethyl ether or dichloromethane)

-

Polypropylene (B1209903) or Teflon reaction vessel (glass is etched by HF)

-

Cooling bath (e.g., ice-salt or dry ice-acetone)

-

Magnetic stirrer

-

Apparatus for handling anhydrous HF

Procedure:

-

In a well-ventilated fume hood, a polypropylene or Teflon reaction vessel equipped with a magnetic stir bar is charged with N,N-diisopropylethylamine (1.0 equivalent) dissolved in a dry organic solvent.

-

The solution is cooled to -78 °C using a dry ice-acetone bath.

-

Anhydrous hydrogen fluoride (3.0 equivalents) is carefully condensed or bubbled into the cooled, stirred solution. The addition should be performed slowly to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

The solvent is removed under reduced pressure to yield this compound as a liquid.

Note: The precise molar ratio of DIPEA to HF can be adjusted to synthesize other amine-HF complexes, such as the monohydrofluoride salt.[6]

Applications in Organic Synthesis

This compound serves two primary roles in organic synthesis: as a source of nucleophilic fluoride and as a sterically hindered, non-nucleophilic base.

Nucleophilic Fluorination Reactions

As a fluorinating agent, DIPEA·3HF provides a soluble and manageable source of fluoride ions for nucleophilic substitution reactions. It is particularly effective in the synthesis of alkyl fluorides, which are important motifs in many bioactive molecules.[1][2]

One of the key applications is the fluorodehydroxylation of alcohols. This transformation typically involves the activation of the alcohol, followed by displacement with fluoride. DIPEA·3HF can act as both the base and the fluoride source in these reactions.[1]

Experimental Protocol: Fluorodehydroxylation of a Secondary Alcohol

Materials:

-

Secondary alcohol

-

This compound (DIPEA·3HF)

-

Activating agent (e.g., nonaflyl fluoride)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/cooling bath

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the secondary alcohol (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add this compound (1.5-2.0 equivalents).

-

Cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of the activating agent (e.g., nonaflyl fluoride, 1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkyl fluoride.

Expected Outcome: This procedure typically results in the formation of the alkyl fluoride with inversion of stereochemistry at the carbon center, with yields varying depending on the substrate.[1]

Role as a Hindered Base

The diisopropylethylamine cation is sterically bulky, which renders the amine non-nucleophilic. This property is highly advantageous in reactions where a base is required to neutralize an acid byproduct, but where nucleophilic attack by the base on an electrophilic center would be an undesirable side reaction. Such applications include amide coupling reactions and transition metal-catalyzed cross-coupling reactions.[1][3]

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of this compound.

Caption: Mechanism of Fluorodehydroxylation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe burns to the skin and eyes. It is also toxic if inhaled or swallowed. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this reagent. Due to its reactivity with glass, it should be stored and handled in plastic (e.g., polypropylene or Teflon) containers.

Conclusion

This compound is a powerful and versatile reagent for the modern organic chemist. Its dual utility as a nucleophilic fluorinating agent and a non-nucleophilic base makes it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal and agricultural chemistry. Proper understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety protocols, will enable researchers to effectively harness its synthetic potential.

References

- 1. This compound|Fluorination Reagent [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 131600-43-6 [smolecule.com]

- 4. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]

- 5. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Diisopropylethylamine trihydrofluoride chemical properties

Introduction

Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized reagent in organic synthesis, primarily recognized for its role as a fluorinating agent and a non-nucleophilic base.[1] This compound, a salt derived from diisopropylethylamine (Hünig's base) and hydrofluoric acid, offers a convenient and effective source of nucleophilic fluoride (B91410) ions for a variety of chemical transformations.[2][3] Its applications are particularly prominent in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, such as metabolic stability and bioavailability.[3] This guide provides a comprehensive overview of the chemical properties, applications, and handling protocols for this compound, tailored for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[4][5] It is soluble in many common organic solvents, including dichloromethane (B109758) and chloroform, but has limited solubility in water.[4][6] The key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 131600-43-6 |

| Molecular Formula | C₈H₂₂F₃N |

| Molecular Weight | 189.26 g/mol [2] |

| Appearance | Clear colorless to yellow-brown liquid[6] |

| Boiling Point | 93-95 °C @ 4 mmHg[7] |

| Density | 0.965 g/mL at 25 °C[5] |

| Vapor Pressure | 11.6 mmHg at 25 °C[6] |

| Flash Point | 40.5 °C[7] |

| Solubility | Soluble in organic solvents, limited in water[6] |

Reactivity and Applications in Organic Synthesis

The primary utility of this compound stems from its function as a source of nucleophilic fluoride.[3] It is extensively used in fluorination reactions, including the synthesis of alkyl fluorides and the ring-opening of epoxides.[2] The sterically hindered nature of the diisopropylethylamine cation makes it a poor nucleophile, which prevents it from competing in substitution reactions, a common issue with less hindered amine-HF complexes.[1]

Key Applications:

-

Nucleophilic Fluorination: It serves as an effective reagent for introducing fluorine into organic molecules via nucleophilic substitution of leaving groups like halides and sulfonates.[3]

-

Amide Coupling: The parent base, diisopropylethylamine, is a staple in amide bond formation, and the trihydrofluoride salt can also be involved in processes requiring a hindered base.[2][8]

-

Synthesis of N-Trifluoromethyl (N-CF3) Amines: This reagent is valuable in the synthesis of N-CF3 secondary amines, which are of significant interest in medicinal chemistry.[3]

-

Fluorodehydroxylation: In combination with other reagents, it can be used for the conversion of alcohols into their corresponding alkyl fluorides.[3]

The steric bulk of the diisopropylethylamine component can influence the stereochemistry of fluorination reactions, potentially allowing for selective reactions at less sterically hindered sites.[9]

Experimental Protocols

1. Synthesis of this compound

The synthesis of this compound is achieved through the reaction of diisopropylethylamine with hydrofluoric acid.[2][10]

-

Protocol: In a suitable reaction vessel, diisopropylethylamine is dissolved in a solvent. Hydrogen fluoride is then carefully added to the solution under controlled temperature conditions. The hydrofluoric acid acts as a protonating agent, leading to the formation of the trihydrofluoride salt.[2][11] Due to the highly corrosive nature of hydrofluoric acid, this procedure must be conducted with extreme caution, utilizing appropriate personal protective equipment and in a well-ventilated fume hood.[2]

2. General Protocol for Nucleophilic Fluorination (e.g., Halide Exchange)

This protocol outlines a general procedure for substituting a halide with a fluoride using this compound.

-

Protocol: A solution of the alkyl halide substrate is prepared in a suitable aprotic solvent (e.g., acetonitrile). This compound is then added to the reaction mixture. The reaction is typically stirred at room temperature or heated as necessary to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the fluorinated product. This may involve quenching the reaction, extraction, and purification by chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with stringent safety precautions.[12]

-

Hazards: It is classified as fatal if swallowed, in contact with skin, or if inhaled.[12][13] It causes severe skin burns and eye damage and is a flammable liquid and vapor.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[12] Work should be conducted in a well-ventilated fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][12] The container should be tightly closed and made of a material resistant to corrosion by fluorides.[4]

-

Spill and Waste Management: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material. Waste must be neutralized and disposed of according to local environmental regulations.[3] Due to the presence of hydrofluoric acid, specialized neutralization agents like calcium carbonate may be required.[3]

Visualizations

Caption: Synthesis of this compound.

Caption: General workflow for a nucleophilic fluorination reaction.

Caption: Key steps for the safe handling of DIPEA·3HF.

References

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 131600-43-6 [smolecule.com]

- 3. This compound|Fluorination Reagent [benchchem.com]

- 4. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]

- 5. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 131600-43-6 [chemicalbook.com]

- 9. zjwintime.com [zjwintime.com]

- 10. chembk.com [chembk.com]

- 11. CN101648872A - Preparation method of triethylamine hydrogen fluoride complex - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

Diisopropylethylamine Trihydrofluoride: An In-depth Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylethylamine trihydrofluoride (DIPEA·3HF) has emerged as a versatile and valuable reagent in modern organic synthesis, primarily recognized for its role as a mild and selective nucleophilic fluorinating agent. This technical guide provides a comprehensive overview of the core mechanism of action of DIPEA·3HF, detailing its application in key synthetic transformations including nucleophilic fluorination, deprotection in oligonucleotide synthesis, and fluorodehydroxylation reactions. This document aims to serve as a detailed resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Introduction

This compound, a salt of the sterically hindered amine diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410), is a room-temperature liquid that serves as a convenient and less hazardous source of nucleophilic fluoride compared to gaseous hydrogen fluoride. The presence of the bulky diisopropylethylammonium cation modulates the reactivity of the fluoride ion, rendering it a "naked" and highly nucleophilic species in aprotic solvents, while the amine itself is non-nucleophilic, preventing competition with the desired reaction pathway.[1] This unique combination of properties has led to its widespread adoption in various fluorination reactions critical to the synthesis of pharmaceuticals, agrochemicals, and materials.

Core Mechanism of Action

The primary mechanism of action of this compound involves the delivery of a nucleophilic fluoride ion (F⁻) to an electrophilic center.[1] The trihydrofluoride anion ([H₂F₃]⁻), a hydrogen-bonded cluster, serves as the fluoride source. In solution, an equilibrium exists where the fluoride ion is released.

General Nucleophilic Fluorination Mechanism:

The bulky diisopropylethylammonium cation [(i-Pr)₂EtNH]⁺ does not strongly associate with the fluoride anion, leading to a highly reactive, or "naked," fluoride ion in aprotic polar solvents. This fluoride ion can then participate in nucleophilic substitution reactions, typically via an Sₙ2 mechanism, leading to the displacement of a leaving group (e.g., halide, tosylate, mesylate) from an organic substrate.

Caption: General Sₙ2 mechanism for nucleophilic fluorination.

Applications in Organic Synthesis

Nucleophilic Fluorination of Alkyl Halides

DIPEA·3HF is widely employed for the conversion of alkyl halides to alkyl fluorides. The reaction proceeds efficiently with a range of substrates, including activated benzylic halides.

Quantitative Data for Nucleophilic Fluorination of Substituted Benzyl Bromides:

| Entry | Substrate (R-Br) | Product (R-F) | Yield (%) |

| 1 | Benzyl bromide | Benzyl fluoride | >95 |

| 2 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl fluoride | 92 |

| 3 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl fluoride | 85 |

| 4 | 2-Bromobenzyl bromide | 2-Bromobenzyl fluoride | 90 |

| 5 | 1-Bromoethylbenzene | 1-Fluoroethylbenzene | 78 |

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Nucleophilic Fluorination

-

To a solution of the alkyl halide (1.0 mmol) in anhydrous acetonitrile (B52724) (5 mL) in a fluoropolymer vial, add this compound (1.5 mmol).

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Caption: Experimental workflow for nucleophilic fluorination.

Deprotection of silyl (B83357) ethers in Oligonucleotide Synthesis

In RNA synthesis, the 2'-hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group. DIPEA·3HF, and the closely related triethylamine (B128534) trihydrofluoride (TEA·3HF), are effective reagents for the removal of this protecting group under mild conditions, minimizing degradation of the sensitive oligonucleotide.[2]

Quantitative Data for TBDMS Deprotection:

| Reagent | Conditions | Deprotection Time | Efficiency |

| TBAF (1M in THF) | Room Temperature | 4-8 hours | ~80-90% |

| TEA·3HF/DMF | 65 °C | 2.5 hours | >95% |

| DIPEA·3HF/DMF | 65 °C | 2.5 hours | >95% |

Data is a compilation from various sources and represents typical outcomes.

Experimental Protocol: TBDMS Deprotection of a Synthetic Oligonucleotide

-

The support-bound, fully protected oligonucleotide is first treated with a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) to cleave the oligonucleotide from the support and remove the exocyclic amine and phosphate (B84403) protecting groups.

-

After evaporation of the cleavage solution, the dried oligonucleotide residue is dissolved in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add triethylamine (TEA) followed by triethylamine trihydrofluoride (TEA·3HF) or this compound (DIPEA·3HF). A typical protocol uses 75 µL of TEA·3HF and 60 µL of TEA for a small-scale synthesis.[2]

-

Heat the mixture at 65 °C for 2.5 hours.[2]

-

After cooling, the deprotected oligonucleotide is precipitated, typically with n-butanol, and collected by centrifugation.

-

The pellet is then washed, dried, and further purified by HPLC.

Caption: Logical relationship in oligonucleotide deprotection.

Fluorodehydroxylation of Alcohols

DIPEA·3HF can be used in combination with sulfonyl fluorides, such as nonaflyl fluoride (NfF), for the conversion of primary and secondary alcohols to their corresponding inverted alkyl fluorides. This reaction proceeds via an in situ activation of the alcohol as a nonaflate ester, which is then displaced by the fluoride ion.[3]

Experimental Protocol: Fluorodehydroxylation of a Secondary Alcohol

-

To a solution of the secondary alcohol (1.0 mmol) and this compound (2.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) at 0 °C, add nonaflyl fluoride (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the inverted alkyl fluoride.

Safety and Handling

This compound is a corrosive and toxic substance due to its hydrofluoric acid content.[1] It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, a face shield, and a lab coat.

-

Ventilation: All manipulations must be carried out in a well-ventilated chemical fume hood.

-

Materials: Use plastic or fluoropolymer labware (e.g., Teflon, polyethylene) as hydrofluoric acid attacks glass and stainless steel.

-

Spill and Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel. Seek immediate medical attention for any exposure.

-

Waste Disposal: Neutralize all waste containing DIPEA·3HF with a base such as calcium carbonate or calcium hydroxide (B78521) before disposal according to institutional guidelines.

Conclusion

This compound is a powerful and versatile reagent for nucleophilic fluorination in organic synthesis. Its mild nature, high reactivity, and the non-nucleophilic character of the accompanying base make it a valuable tool for the introduction of fluorine into a wide range of organic molecules. While its handling requires strict safety protocols due to its toxicity and corrosivity, its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. This guide provides the foundational knowledge for the safe and effective use of DIPEA·3HF in a research and development setting.

References

Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized reagent in organic synthesis, primarily valued as a mild and selective nucleophilic fluorinating agent.[1] As a salt of the sterically hindered Hünig's base (N,N-Diisopropylethylamine) and hydrogen fluoride (B91410), it offers a safer and more manageable alternative to gaseous hydrogen fluoride. Its application is particularly prominent in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom.[2] This guide provides an in-depth overview of the structure, properties, and applications of this compound, with a focus on its role in modern drug development.

Structure and Properties

This compound is an ionic compound composed of the diisopropylethylammonium cation ([i-Pr₂NEtH]⁺) and the trihydrofluoride anion ([H₂F₃]⁻). The bulky isopropyl groups on the nitrogen atom of the cation render it non-nucleophilic, which is a key feature for its application as a base in various chemical transformations.[3]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 131600-43-6 | [4] |

| Molecular Formula | C₈H₂₂F₃N | [4] |

| Molecular Weight | 189.26 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [5] |

| Boiling Point | 93-95 °C | [5] |

| Density | 0.965 g/mL at 25 °C | [5] |

Note: Due to the nature of the trihydrofluoride anion, which exists in equilibrium with HF and F⁻, the exact molecular structure can be complex and dependent on the solvent and temperature.

Synthesis

This compound is prepared by the reaction of N,N-Diisopropylethylamine (Hünig's base) with hydrogen fluoride.[1] This acid-base reaction should be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, given the highly corrosive and toxic nature of hydrogen fluoride.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a nucleophilic fluoride source for a variety of organic transformations. Its mildness and selectivity make it a valuable tool in the synthesis of complex molecules, particularly in the later stages of a synthetic route where functional group tolerance is crucial.

Nucleophilic Fluorination

DIPEA·3HF is effective in converting a range of substrates to their corresponding fluorides. This includes the substitution of leaving groups such as halides (Br, I), tosylates, and mesylates.[6]

General Reaction Scheme:

R-X + [i-Pr₂NEtH]⁺[H₂F₃]⁻ → R-F + [i-Pr₂NEtH]⁺[X]⁻ + 2HF

Where X = Br, I, OTs, OMs, etc.

Experimental Protocol: Fluorination of Benzyl (B1604629) Bromide

A representative, though generalized, protocol for the fluorination of an activated halide is as follows. Note: Specific conditions should be optimized for each substrate.

-

To a solution of the benzylic bromide (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) in a fluoropolymer reaction vessel, add this compound (1.2 - 1.5 eq).

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzyl fluoride.

Reaction Workflow for Nucleophilic Fluorination

Caption: A typical experimental workflow for nucleophilic fluorination using DIPEA·3HF.

Ring Opening of Epoxides

This compound can also be employed for the regioselective ring-opening of epoxides to furnish fluorohydrins. The regioselectivity of the fluoride attack (at the more or less substituted carbon) can be influenced by the substrate and reaction conditions.[1]

Role in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a key reagent in the synthesis of such fluorinated drug molecules and their intermediates.[6] Its mild nature is particularly advantageous when dealing with complex, multifunctional molecules that are common in drug discovery pipelines.

Safety and Handling

This compound is a corrosive and toxic substance due to its hydrogen fluoride content. It should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. All reactions should be conducted in plastic or fluoropolymer labware, as hydrogen fluoride reacts with glass. In case of contact, immediate and specialized medical attention is required.

Conclusion

This compound is a versatile and valuable reagent for the selective introduction of fluorine into organic molecules. Its ease of handling compared to other fluoride sources, combined with its mild reactivity, has established it as a staple in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

- 1. This compound|Fluorination Reagent [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Buy this compound | 131600-43-6 [smolecule.com]

- 5. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Solubility of Diisopropylethylamine Trihydrofluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reported Solubility of Diisopropylethylamine Trihydrofluoride

Quantitative solubility data for DIPEA·3HF is sparse in publicly accessible literature. Most information is qualitative, derived from its use in chemical reactions reported in scientific papers and supplier safety data sheets. The following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent | Formula | Solubility | Temperature (°C) | Source Type | Notes |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Soluble | Not Specified | Supplier Data | Commonly used as a reaction solvent for fluorinations using DIPEA·3HF. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified | Research Articles | Used as a solvent in reactions involving DIPEA·3HF, indicating sufficient solubility. |

| Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble | Not Specified | General Observation | Often used as a precipitation solvent, suggesting lower solubility. |

| Acetonitrile (B52724) | CH₃CN | Soluble | Not Specified | Research Articles | Employed in various synthetic procedures utilizing this reagent. |

Note: The term "soluble" is not precisely defined in these sources but generally implies that the compound can be dissolved to a concentration suitable for synthetic applications (typically >0.1 M). Researchers are strongly encouraged to determine the solubility for their specific application and conditions.

General Experimental Protocol for Solubility Determination

Given the lack of comprehensive data, researchers may need to determine the solubility of DIPEA·3HF in a specific solvent of interest. The following is a general protocol for determining the equilibrium solubility of a solid compound in a liquid solvent.

Principle: This method relies on creating a saturated solution of the compound at a constant temperature, followed by quantifying the concentration of the dissolved solid in a known amount of the solvent.

Materials and Equipment:

-

This compound

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge

-

HPLC or GC-MS for quantification (or another suitable analytical technique)

-

Syringe filters (PTFE or other compatible material)

Procedure:

-

Sample Preparation: Add an excess amount of DIPEA·3HF to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature until the excess solid settles. Alternatively, centrifuge the sample at a constant temperature to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. It is critical not to disturb the solid phase.

-

Filtration: Immediately filter the extracted sample through a syringe filter compatible with the solvent to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC-MS) to determine the concentration of DIPEA·3HF.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

The workflow for this experimental procedure is outlined in the diagram below.

Factors Influencing the Solubility of Amine Hydrofluoride Salts

The solubility of ionic compounds like DIPEA·3HF in organic solvents is a complex interplay of several factors. Understanding these can help in selecting an appropriate solvent system.

-

Solvent Polarity: DIPEA·3HF is an ionic salt. According to the "like dissolves like" principle, it will exhibit higher solubility in more polar solvents that can stabilize the diisopropylethylammonium cation and the trihydrofluoride anion. Solvents like dichloromethane and acetonitrile are polar enough to facilitate dissolution.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. The trihydrofluoride anion (F₃H₂)⁻ is a strong hydrogen bond acceptor.

-

Lattice Energy: The strength of the ionic interactions in the crystal lattice of DIPEA·3HF must be overcome by the solvation energy for dissolution to occur. A high lattice energy can lead to lower solubility.

-

Temperature: For most solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically.

The interplay of these factors is visualized in the diagram below.

Diisopropylethylamine trihydrofluoride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Diisopropylethylamine Trihydrofluoride

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and proper handling procedures for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound (DIPEA·3HF), a commonly used fluorinating agent in organic synthesis.

Hazard Identification and Classification

This compound is a hazardous substance that poses significant health and safety risks if not handled correctly. It is classified as a flammable liquid and is fatal if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it causes severe skin burns and eye damage.[1][2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[1] |

| Acute toxicity, Oral | Category 2 | H300: Fatal if swallowed.[1][3] |

| Acute toxicity, Dermal | Category 1, 2 | H310: Fatal in contact with skin.[3] |

| Acute toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |

| Skin corrosion/irritation | Category 1A, 1B | H314: Causes severe skin burns and eye damage.[1][3] |

| Serious eye damage/eye irritation | Category 1 | H314: Causes severe skin burns and eye damage.[3] |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[4] |

Hazard Pictograms:

-

GHS02: Flame: Indicates a fire hazard.[1]

-

GHS05: Corrosion: Signifies that it can cause severe skin burns and eye damage.[1]

-

GHS06: Skull and crossbones: Warns of acute toxicity (fatal or toxic).[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to brown liquid.[1] |

| CAS Number | 131600-43-6[1][2] |

| Molecular Formula | C8H22F3N[2] |

| Density | 0.989 g/cm³ at 25 °C (77 °F) |

| Vapour Pressure | 11.6 mmHg at 25°C[3] |

| Flash Point | 6 °C (42.8 °F)[5] |

| Autoignition Temperature | 240 °C (464 °F)[5] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area: Always handle this chemical in a fume hood with adequate exhaust ventilation.[1]

-

Avoid contact: Do not get in eyes, on skin, or on clothing.[1][3] Avoid direct contact with the substance.[1]

-

Prevent inhalation: Do not breathe dust, vapor, mist, or gas.[1]

-

Use appropriate tools: Use non-sparking tools to prevent ignition.[1]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[5]

-

Personal hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[4]

Storage

-

Storage conditions: Store in a cool, well-ventilated area in a tightly closed container.[1]

-

Ignition sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Incompatible materials: Keep away from strong oxidizing agents, strong acids, and bases.[4] This substance is also incompatible with glass.[2]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, and protect from moisture.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields, face shield.[1][5] | Ensure eye bath is readily available.[1] |

| Skin | Impermeable protective clothing, flame retardant antistatic protective clothing.[1][6] | Wear appropriate protective gloves to prevent skin exposure.[5] |

| Hands | Impermeable gloves. | Chemical protection gloves tested according to EN 374 are suitable.[7] |

| Respiratory | Self-contained breathing apparatus (SCBA) must be available in case of emergency.[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[5] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures

-

General advice: Move the victim to fresh air.[8] Call a physician immediately and show them the safety data sheet.[8]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[8]

-

In case of skin contact: Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 10 minutes.[1] Immediate medical attention is required.[1]

-

In case of eye contact: Bathe the eye with running water for 15 minutes.[1] Transfer to a hospital for specialist examination.[1]

-

If swallowed: Do NOT induce vomiting.[1][4] Wash out the mouth with water.[1] If conscious, give half a litre of water to drink immediately.[1]

Fire-Fighting Measures

-

Suitable extinguishing media: Use carbon dioxide, dry chemical powder, or foam.[1] A water spray can be used to cool containers.[1]

-

Specific hazards: The substance is flammable and in combustion emits toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (B91410) (HF).[1] Vapors may form explosive mixtures with air.[4]

-

Advice for firefighters: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

Accidental Release Measures

-

Personal precautions: Evacuate personnel to safe areas.[4] Eliminate all sources of ignition.[1] Do not breathe vapors.[4]

-

Environmental precautions: Do not let the product enter drains.[8]

-

Methods for cleaning up: Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[4]

Toxicological Information

This compound is acutely toxic.

Table 4: Toxicological Effects

| Route of Exposure | Effect | Symptoms |

| Inhalation | Fatal if inhaled.[2] May cause respiratory irritation.[2] | Material is destructive to the tissue of the mucous membranes and upper respiratory tract.[2] Symptoms include coughing, shortness of breath, headache, and nausea.[2] |

| Skin Contact | Fatal in contact with skin.[2] Causes severe skin burns.[2] | |

| Eye Contact | Causes serious eye damage.[2] | |

| Ingestion | Fatal if swallowed.[2] |

Immediate medical attention is required after exposure, and delayed effects can be expected.[1]

Experimental Protocols Cited

The information presented in this guide is a synthesis of data from multiple Safety Data Sheets (SDS). The methodologies for generating the data within these SDSs are based on standardized testing protocols established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA), following the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These protocols include standardized tests for determining physical hazards (e.g., flash point), health hazards (e.g., acute toxicity, skin corrosion), and environmental hazards.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for safe handling of hazardous chemicals.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. capotchem.cn [capotchem.cn]

N,N-Diisopropylethylamine Trihydrofluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylethylamine trihydrofluoride, also known as Hünig's base trihydrofluoride or DIPEA·3HF, is a widely utilized reagent in organic synthesis. It serves as a soluble and mild source of fluoride (B91410) ions and a sterically hindered, non-nucleophilic base. This unique combination of properties makes it an invaluable tool in a variety of chemical transformations, including fluorination reactions, peptide synthesis, and as a scavenger for acidic byproducts. This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of N,N-Diisopropylethylamine trihydrofluoride, complete with detailed experimental protocols and logical workflow diagrams to support researchers in its effective and safe utilization.

Core Physical Properties

The physical characteristics of N,N-Diisopropylethylamine trihydrofluoride are crucial for its proper handling, storage, and application in chemical reactions. The following tables summarize the key physical data available for this compound. It is important to note that some properties, such as the boiling and flash points, may show slight variations across different commercial suppliers due to differences in purity and measurement conditions.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂₂F₃N | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | Approximately 0.965 g/mL at 25 °C | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane (B109758) and chloroform. | [2] |

Thermal and Safety Properties

| Property | Value | Notes | Source(s) |

| Boiling Point | 93-95 °C | at 4 mmHg | [5] |

| ~160-162 °C | At atmospheric pressure (Note: significant variation in reported values) | [2] | |

| Melting Point | Data not consistently available | One source suggests ~45-50°C, while others state no data is available. | [3] |

| Flash Point | 40.5 °C | Closed cup | [5] |

| 113 °C | Variation in reported values exists. | [4] | |

| Vapor Pressure | Relatively low at room temperature | [2] |

Physicochemical Properties

| Property | Value | Notes | Source(s) |

| pKa | ~11 (of the conjugate acid of the parent amine, DIPEA) | Indicates the basicity of the amine. | [6] |

| Refractive Index | Data not available |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physical properties and for the safe synthesis and handling of chemical compounds.

Synthesis of N,N-Diisopropylethylamine Trihydrofluoride

The synthesis of N,N-Diisopropylethylamine trihydrofluoride is achieved through the reaction of N,N-Diisopropylethylamine (DIPEA) with hydrogen fluoride.

Materials:

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Hydrogen Fluoride (HF) or a concentrated aqueous solution

-

A suitable solvent (e.g., diethyl ether)

-

Reaction vessel resistant to hydrogen fluoride (e.g., a polyethylene (B3416737) or Teflon flask)

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

Procedure:

-

In a well-ventilated fume hood, place the N,N-Diisopropylethylamine in the HF-resistant reaction vessel equipped with a stirrer.

-

Cool the vessel in a cooling bath to control the exothermic reaction.

-

Slowly add three molar equivalents of hydrogen fluoride to the stirred DIPEA solution. The addition should be done dropwise to manage the heat generated.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

If a solvent was used, it can be removed under reduced pressure to yield the N,N-Diisopropylethylamine trihydrofluoride salt.

Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.

Determination of Physical Properties

The following are general experimental protocols for determining the key physical properties of a liquid amine salt like N,N-Diisopropylethylamine trihydrofluoride.

1. Boiling Point Determination (Thiele Tube Method):

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating oil, and a heat source.

-

Procedure:

-

Attach a small test tube containing 1-2 mL of the sample to a thermometer using a rubber band.

-

Place a capillary tube, with its open end downwards, into the test tube.

-

Immerse the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

-

2. Melting Point Determination (for solidified samples):

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

Introduce a small, finely powdered sample of the solidified compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[8][9]

-

3. Density Measurement:

-

Apparatus: Pycnometer or a calibrated volumetric flask, and a balance.

-

Procedure:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring there are no air bubbles, and weigh it again.

-

Record the temperature of the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

4. Refractive Index Measurement:

-

Apparatus: Refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of the sample on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into focus on the crosshairs.

-

5. pKa Determination (Potentiometric Titration):

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Prepare a solution of the amine salt of a known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve (pH vs. volume of titrant added).

-

Applications in Organic Synthesis

N,N-Diisopropylethylamine trihydrofluoride is a versatile reagent with applications in several key areas of organic synthesis.

Role as a Non-Nucleophilic Base and Fluoride Source

The primary utility of DIPEA·3HF stems from its dual functionality. The diisopropylethylamine cation is a sterically hindered, non-nucleophilic base, which is effective at scavenging protons without interfering with nucleophilic reactions.[14] The trihydrofluoride anion serves as a mild and soluble source of fluoride ions for nucleophilic fluorination.[15]

Caption: Dual functionality of DIPEA·3HF in organic synthesis.

Workflow in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), a non-nucleophilic base is crucial for the deprotonation of the incoming amino acid's ammonium (B1175870) salt and for neutralizing the acidic byproducts formed during the coupling step. The steric bulk of DIPEA prevents it from reacting with the activated carboxylic acid, thus avoiding unwanted side reactions.[16][17][18]

Caption: Role of DIPEA·3HF in the coupling step of SPPS.

Mechanism in Nucleophilic Fluorination

N,N-Diisopropylethylamine trihydrofluoride is an effective reagent for the conversion of alcohols and alkyl halides to alkyl fluorides. The trihydrofluoride anion acts as the nucleophile, delivering a fluoride ion to the electrophilic carbon center. The reaction often proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center.[15][19]

Caption: SN2 mechanism of fluorination using DIPEA·3HF.

Safety and Handling

N,N-Diisopropylethylamine trihydrofluoride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood.[12][20][21]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The container should be tightly sealed to prevent moisture ingress.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N-Diisopropylethylamine trihydrofluoride is a highly effective and versatile reagent in modern organic synthesis. Its dual role as a non-nucleophilic base and a mild fluorinating agent makes it suitable for a wide range of applications, from complex peptide synthesis to the introduction of fluorine atoms into organic molecules. A thorough understanding of its physical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe implementation in the laboratory. This guide provides the foundational knowledge for researchers and drug development professionals to harness the full potential of this valuable synthetic tool.

References

- 1. N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | C8H22F3N | CID 45108321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]

- 3. Page loading... [guidechem.com]

- 4. Diisopropylethylamine trihydrofluoride | 131600-43-6 [chemicalbook.com]

- 5. N,N-Diisopropylethylamine trihydrofluoride, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. hannacan.com [hannacan.com]

- 11. coleparmer.co.uk [coleparmer.co.uk]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 15. zjwintime.com [zjwintime.com]

- 16. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 17. rsc.org [rsc.org]

- 18. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

- 19. researchgate.net [researchgate.net]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. schmidt-haensch.com [schmidt-haensch.com]

The Synthetic Workhorse: A Technical Guide to Diisopropylethylamine Trihydrofluoride in Biological Research and Drug Development

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the role and applications of Diisopropylethylamine trihydrofluoride (DIPEA·3HF). While not possessing inherent biological activity in the traditional therapeutic sense, this compound is a critical reagent in the synthesis of a wide array of biologically active molecules. This document outlines its chemical properties, primary applications in organic synthesis, and provides procedural insights into its use.

Executive Summary

This compound, a salt of the hindered amine Diisopropylethylamine (DIPEA) and hydrogen fluoride (B91410), is predominantly utilized as a mild and selective fluorinating agent and a non-nucleophilic base in organic synthesis.[1][2] Its significance in the life sciences stems from its utility in the synthesis of fluorinated drug intermediates, peptides, and oligonucleotides.[2][3][4] The bulky diisopropyl groups render the nitrogen atom sterically hindered, making it a poor nucleophile but an effective base, which is advantageous in many synthetic procedures. This guide will detail its physicochemical properties, safety and handling protocols, and its key applications with illustrative workflows.

Physicochemical and Safety Properties

A thorough understanding of the properties and hazards of DIPEA·3HF is crucial for its safe and effective use in a laboratory setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 131600-43-6 | [5][6] |

| Molecular Formula | C₈H₂₂F₃N | [5] |

| Molecular Weight | 189.26 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 93-95 °C @ 4 mmHg | [8][9] |

| Density | 0.965 g/mL at 25 °C | [6] |

| Flash Point | 40.5 °C | [8][9] |

| Solubility | Soluble in many organic solvents (e.g., THF, acetonitrile); limited solubility in water. | [2][5] |

Safety and Handling Information

DIPEA·3HF is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| Toxicity | Very toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage. | Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection. | [5][8] |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [8][9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Moisture-sensitive. | Store under an inert atmosphere (e.g., argon or nitrogen). | [7][9] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Consult a licensed professional waste disposal service. | [10] |

Key Applications in the Synthesis of Biologically Relevant Molecules

The primary value of DIPEA·3HF to the drug development and biological research community lies in its role as a versatile synthetic reagent.

Fluorinating Agent

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. DIPEA·3HF serves as a mild and selective source of fluoride ions for nucleophilic substitution reactions.[1][2]

A notable application is in the synthesis of the anesthetic agent Sevoflurane, where a related compound, Diisopropylethylamine mono(hydrogen fluoride), is used for the fluorination of a chloromethyl ether intermediate.[11] This highlights the utility of such amine-HF complexes in preparing fluorinated pharmaceuticals.

Below is a generalized workflow for a nucleophilic fluorination reaction using DIPEA·3HF.

Non-Nucleophilic Base in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), a sterically hindered, non-nucleophilic base is required to neutralize the protonated amino groups during the coupling steps without causing unwanted side reactions.[3] While Diisopropylethylamine (DIPEA) itself is more commonly cited for this purpose, the underlying principle of using a hindered amine is central to the process.[12] DIPEA is used to maintain basic conditions necessary for the coupling of amino acids.[12]

The following diagram illustrates the role of a hindered base like DIPEA in a typical Fmoc-based solid-phase peptide synthesis cycle.

Deprotection Agent in Oligonucleotide Synthesis

The synthesis of oligonucleotides requires the use of protecting groups, particularly for the 2'-hydroxyl function of ribonucleosides (e.g., TBDMS). DIPEA·3HF, along with similar reagents like triethylamine (B128534) trihydrofluoride, is used for the removal of silyl (B83357) protecting groups from the 2'-hydroxyl position of synthetic RNA strands.[4][13] This is a critical step in obtaining the final, functional oligonucleotide.

The following is a general protocol for the deprotection of RNA oligonucleotides synthesized with 2'-O-TBDMS protecting groups, adapted from literature procedures.[13]

-

Base and Phosphate (B84403) Deprotection: The solid support-bound oligonucleotide is first treated with a solution such as aqueous methylamine (B109427) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[13]

-

Drying: The resulting solution is dried completely under vacuum. This step is critical to prevent degradation during the subsequent desilylation.

-

Desilylation: The dried oligonucleotide is redissolved in a solution containing a fluoride source. A common mixture is N-methylpyrrolidone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride.[14] Alternatively, DIPEA·3HF can be used in a suitable solvent system. The reaction is typically heated (e.g., at 65 °C) for a specific duration (e.g., 90 minutes).[13]

-

Precipitation and Purification: The fully deprotected oligonucleotide is then precipitated, typically with a salt solution (e.g., sodium acetate) and an organic solvent (e.g., n-butanol).[13] The crude product is then purified, usually by HPLC.

The workflow for oligonucleotide deprotection is visualized below.

Conclusion

This compound is a valuable and versatile tool in the arsenal (B13267) of chemists involved in drug discovery and the synthesis of biological macromolecules. Its utility as a mild fluorinating agent and a sterically hindered base enables the construction of complex and biologically active molecules. While it is crucial to adhere to strict safety protocols during its handling, its applications in the synthesis of fluorinated pharmaceuticals, peptides, and oligonucleotides underscore its importance in the advancement of biomedical research. This guide provides a foundational understanding for researchers and professionals to leverage the synthetic capabilities of DIPEA·3HF in their work.

References

- 1. Buy this compound | 131600-43-6 [smolecule.com]

- 2. zjwintime.com [zjwintime.com]

- 3. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 4. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Diisopropylethylamine Trihydrofluoride_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]

- 7. N,N-Diisopropylethylamine Trihydrofluoride Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [nj-finechem.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.cn [capotchem.cn]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]

Methodological & Application

Application Notes and Protocols: Diisopropylethylamine Trihydrofluoride (DIPEA·3HF) as a Versatile Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylethylamine trihydrofluoride (DIPEA·3HF), also known as Hünig's base hydrofluoride, has emerged as a valuable and versatile reagent in modern organic synthesis. Its properties as a mild, selective, and easy-to-handle fluorinating agent make it a compelling choice for the introduction of fluorine into a wide array of organic molecules, a critical strategy in drug discovery and development to enhance metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes, experimental protocols, and comparative data for the use of DIPEA·3HF in several key synthetic transformations.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry. DIPEA·3HF, often in conjunction with an activator, serves as an effective nucleophilic fluoride (B91410) source for this reaction. The reaction generally proceeds with inversion of configuration, consistent with an SN2 mechanism.

Mechanism of Deoxyfluorination

The deoxyfluorination of alcohols using a fluorinating agent typically involves the in-situ activation of the hydroxyl group to a good leaving group, followed by nucleophilic displacement by the fluoride ion. In the context of DIPEA·3HF, the reaction can be conceptualized as follows:

Application Notes and Protocols for Fluorination with Diisopropylethylamine Trihydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylethylamine trihydrofluoride (DIPEA·3HF) is a widely utilized fluorinating agent in organic synthesis, valued for its mild and selective nature. As a stable, liquid source of nucleophilic fluoride (B91410), it offers a safer and more manageable alternative to gaseous hydrogen fluoride. Its utility is particularly pronounced in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties.[1][2] This document provides detailed protocols for various fluorination reactions employing DIPEA·3HF, accompanied by quantitative data and visualizations to facilitate its application in research and development. The bulky diisopropylethylamine cation contributes to the reagent's high selectivity, minimizing undesired side reactions.[3]

Physicochemical Properties and Handling

DIPEA·3HF is a colorless to pale yellow liquid that is soluble in many common organic solvents.[4] Due to its hydrofluoric acid content, it is corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131600-43-6 | [4] |

| Molecular Formula | C₈H₂₂F₃N | [7] |

| Molecular Weight | 189.26 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 93-95 °C | [4] |

| Density | 0.965 g/mL at 25 °C | [4] |

Applications in Organic Synthesis

DIPEA·3HF is a versatile reagent for a range of fluorination reactions, including:

-

Deoxyfluorination of Alcohols: Conversion of primary, secondary, and tertiary alcohols to the corresponding alkyl fluorides.

-

Hydrofluorination of Alkenes: Addition of hydrogen and fluorine across a double bond.

-

Nucleophilic Substitution of Sulfonates: Displacement of sulfonate leaving groups (e.g., tosylates, mesylates) with fluoride.

-

Ring Opening of Epoxides: Nucleophilic attack of fluoride on an epoxide ring to yield fluorohydrins.

These reactions are crucial for the synthesis of fluorinated building blocks used in the development of novel therapeutic agents and other advanced materials.[8]

Experimental Protocols

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organofluorine chemistry. DIPEA·3HF can be used in conjunction with an activating agent for this purpose.

General Workflow for Deoxyfluorination of Alcohols

Caption: General workflow for the deoxyfluorination of alcohols.

Detailed Protocol for Deoxyfluorination of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol):

-

To a stirred solution of benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (5 mL) under an argon atmosphere at 0 °C, add N,N-diisopropylethylamine (1.5 mmol, 1.5 equiv).

-

Slowly add PyFluor (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford benzyl fluoride.

Table 2: Deoxyfluorination of Various Alcohols with a PyFluor/DIPEA System

| Substrate (Alcohol) | Product | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Phenylethanol | 1-Fluoro-1-phenylethane | PyFluor, DIPEA | CH₂Cl₂ | 25 | 16 | 78 |

| Cyclohexanol | Fluorocyclohexane | PyFluor, DIPEA | CH₂Cl₂ | 25 | 24 | 85 |

| 1-Octanol | 1-Fluorooctane | PyFluor, DIPEA | THF | 50 | 12 | 92 |

| Adamantan-1-ol | 1-Fluoroadamantane | PyFluor, DIPEA | CH₂Cl₂ | 25 | 48 | 65 |

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Hydrofluorination of Alkenes

DIPEA·3HF can be used for the hydrofluorination of alkenes, often in the presence of a co-reagent to facilitate the reaction.

General Workflow for Hydrofluorination of Alkenes

Caption: General workflow for the hydrofluorination of alkenes.

Detailed Protocol for Hydrofluorination of an Alkene (e.g., Styrene):

-

To a solution of styrene (B11656) (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a polyethylene (B3416737) vial, add DIPEA·3HF (3.0 mmol, 3.0 equiv) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the formation of the product by ¹⁹F NMR spectroscopy.

-

Upon completion, pour the reaction mixture into a mixture of ice water (10 mL) and diethyl ether (20 mL).

-

Carefully neutralize the aqueous layer with solid sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with pentane) to afford 1-fluoro-1-phenylethane.

Table 3: Hydrofluorination of Various Alkenes with DIPEA·3HF

| Substrate (Alkene) | Product | Co-reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexene | Fluorocyclohexane | - | CH₂Cl₂ | 25 | 6 | 75 |

| 1-Octene | 2-Fluorooctane | - | CH₂Cl₂ | 25 | 8 | 68 |

| α-Methylstyrene | 2-Fluoro-2-phenylpropane | - | CH₂Cl₂ | 25 | 4 | 82 |

| Norbornene | exo-2-Fluoronorbornane | - | CH₂Cl₂ | 25 | 5 | 70 |

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Nucleophilic Substitution of Sulfonates

DIPEA·3HF serves as an effective fluoride source for the displacement of sulfonate esters.

Detailed Protocol for Fluorination of a Tosylate:

-

A mixture of the tosylate (1.0 mmol, 1.0 equiv) and DIPEA·3HF (5.0 mmol, 5.0 equiv) in a sealed tube is heated to 80-120 °C.

-

The reaction is stirred for 12-48 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give the corresponding alkyl fluoride.

Ring Opening of Epoxides

The reaction of epoxides with DIPEA·3HF provides access to valuable fluorohydrins. The regioselectivity of the ring opening is influenced by the substitution pattern of the epoxide and the reaction conditions.[4][9][10][11]

References

- 1. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 2. Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]